molecular formula C15H16BrNO4 B6417450 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 873857-60-4

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6417450
CAS No.: 873857-60-4
M. Wt: 354.20 g/mol
InChI Key: ZGJSKEWAYDQMJW-UHFFFAOYSA-N
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Description

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as 6-Bromo-2-oxo-2H-chromene-3-carboxamide, is a synthetic compound that has been widely studied due to its potential applications in various scientific fields. This compound belongs to the class of chromenes, which are heterocyclic aromatic compounds that contain a three-ring structure. 6-Bromo-2-oxo-2H-chromene-3-carboxamide has been extensively studied due to its potential applications in medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific fields. This compound has been shown to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for drug discovery. In addition, 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide has been studied for its potential applications in medicinal chemistry, as it has been shown to possess anticancer and anti-inflammatory properties. Furthermore, this compound has been studied for its potential applications in biochemistry, as it has been shown to be a potential inhibitor of enzymes involved in metabolic pathways.

Mechanism of Action

The exact mechanism of action of 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed that this compound acts by binding to specific proteins and enzymes in the body, thus inhibiting their activity. It is also believed that this compound may be able to modulate the activity of certain enzymes involved in metabolic pathways, thus affecting the overall metabolism of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide have not yet been fully studied. However, this compound has been shown to possess antibacterial, antifungal, and antiviral properties. In addition, 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide has been shown to possess anticancer and anti-inflammatory properties. Furthermore, this compound may be able to modulate the activity of certain enzymes involved in metabolic pathways, thus affecting the overall metabolism of the body.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide in lab experiments include its high yield of product, its stability in a wide range of conditions, and its ability to be synthesized through a variety of methods. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not water-soluble, which may limit its use in certain experiments. In addition, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.

Future Directions

Due to the potential applications of 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide, there are many future directions that can be explored. For example, further research can be conducted to better understand the exact mechanism of action of this compound. In addition, further research can be conducted to investigate the potential applications of this compound in medicinal chemistry, drug discovery, and biochemistry. Furthermore, further research can be conducted to investigate the biochemical and physiological effects of this compound on the body. Finally, further research can be conducted to investigate the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideo-2H-chromene-3-carboxamide can be synthesized through a variety of methods. One of the most common methods involves the use of a Grignard reagent to react with a bromo-substituted chromene. This reaction produces the desired compound in a high yield. Other methods of synthesis include the use of an acid-catalyzed reaction, a microwave-assisted reaction, and a metal-catalyzed reaction.

Properties

IUPAC Name

6-bromo-N-butan-2-yl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-4-8(2)17-14(18)11-6-9-5-10(16)7-12(20-3)13(9)21-15(11)19/h5-8H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJSKEWAYDQMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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